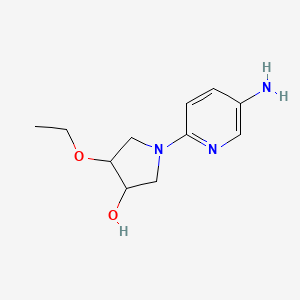
1-(5-氨基吡啶-2-基)-4-乙氧基吡咯烷-3-醇
描述
1-(5-Aminopyridin-2-yl)-4-ethoxypyrrolidin-3-ol (AEPO) is an organic compound with a wide range of applications in the fields of medicine and chemistry. AEPO has been used in the development of drugs, as an intermediate in the synthesis of pharmaceuticals and as a reagent in the synthesis of other compounds. AEPO has also been used in the production of various materials and in the synthesis of new compounds.
科学研究应用
化学修饰以提高安全性和疗效
对结构与1-(5-氨基吡啶-2-基)-4-乙氧基吡咯烷-3-醇相似的化合物的研究通常集中在修改化学结构以增强治疗应用的安全性和疗效。例如,对相关化合物的结构修饰已被研究以减少致突变潜力和药物相互作用,展示了在开发更安全的药物剂时化学调整的重要性 (C. Palmer et al., 2012)。
超分子试剂的开发
双功能芳香N-杂环化合物的合成,包括氨基吡啶,突显了它们作为超分子试剂的潜力。这些化合物在新材料和化学传感器的开发中具有应用,强调了氨基吡啶衍生物在科学研究中的多功能性 (C. Aakeröy等,2007)。
对中枢胆碱系统的影响
与1-(5-氨基吡啶-2-基)-4-乙氧基吡咯烷-3-醇结构相关的化合物已被合成,并发现在实验动物中显著影响学习和记忆过程,表明具有影响中枢胆碱系统的能力。这表明在神经学研究和认知障碍药物开发中具有潜在的研究应用 (É. S. Krichevskii et al., 2007)。
催化和合成
该化合物及其类似物在催化中具有应用,作为合成复杂分子的中间体。这展示了氨基吡啶衍生物在促进化学反应中的实用性,特别是在合成药理活性分子方面 (E. Galenko et al., 2015)。
FLAP的抑制
对类似化合物的研究已导致强效5-脂氧合酶激活蛋白(FLAP)抑制剂的开发,对治疗炎症性疾病具有影响。这展示了氨基吡啶衍生物在治疗哮喘等疾病中的潜在治疗应用 (N. Stock et al., 2011)。
作用机制
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . Pyrrolidine, a structural component of the compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Biochemical Pathways
It’s worth noting that indole derivatives, which share some structural similarities, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The optimization of potency and in vitro pharmacokinetic parameters has been reported for pyrrole carboxamide, a compound with a similar structure .
Result of Action
For instance, certain pyrazole derivatives have shown potent antileishmanial and antimalarial activities .
Action Environment
It’s worth noting that the stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances in the environment .
生化分析
Biochemical Properties
1-(5-Aminopyridin-2-yl)-4-ethoxypyrrolidin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cyclooxygenase-1 (COX-1), inhibiting its activity with an IC50 of 0.8 μM This interaction is crucial as COX-1 is involved in the biosynthesis of prostaglandins, which are important mediators of inflammation and pain
Cellular Effects
1-(5-Aminopyridin-2-yl)-4-ethoxypyrrolidin-3-ol has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of COX-1 can lead to reduced production of prostaglandins, thereby affecting inflammatory responses in cells
Molecular Mechanism
The molecular mechanism of action of 1-(5-Aminopyridin-2-yl)-4-ethoxypyrrolidin-3-ol involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. By binding to the active site of COX-1, it inhibits the enzyme’s activity, leading to decreased production of prostaglandins . This inhibition is achieved through competitive binding, where 1-(5-Aminopyridin-2-yl)-4-ethoxypyrrolidin-3-ol competes with the natural substrate of COX-1. Additionally, it may exert effects on other enzymes and proteins, influencing various cellular processes at the molecular level.
Dosage Effects in Animal Models
The effects of 1-(5-Aminopyridin-2-yl)-4-ethoxypyrrolidin-3-ol vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as reducing inflammation by inhibiting COX-1 . At higher doses, it may cause toxic or adverse effects. Studies have shown that high doses of similar compounds can lead to gastrointestinal issues and other side effects . Therefore, careful dosage optimization is crucial to maximize its therapeutic potential while minimizing adverse effects.
Metabolic Pathways
1-(5-Aminopyridin-2-yl)-4-ethoxypyrrolidin-3-ol is involved in specific metabolic pathways, interacting with enzymes and cofactors. Its inhibition of COX-1 affects the arachidonic acid pathway, leading to reduced production of prostaglandins
Transport and Distribution
Within cells and tissues, 1-(5-Aminopyridin-2-yl)-4-ethoxypyrrolidin-3-ol is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within cells can impact its activity and function, influencing the overall cellular response to the compound.
Subcellular Localization
The subcellular localization of 1-(5-Aminopyridin-2-yl)-4-ethoxypyrrolidin-3-ol plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanisms of action and potential therapeutic applications.
属性
IUPAC Name |
1-(5-aminopyridin-2-yl)-4-ethoxypyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-2-16-10-7-14(6-9(10)15)11-4-3-8(12)5-13-11/h3-5,9-10,15H,2,6-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRRTXFWAQGDER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1O)C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



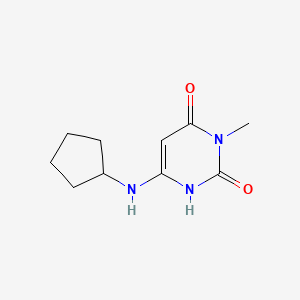



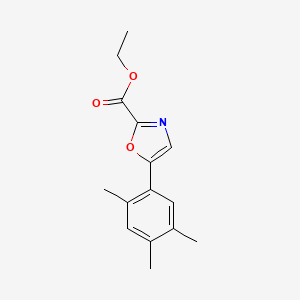


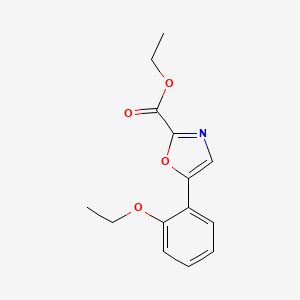
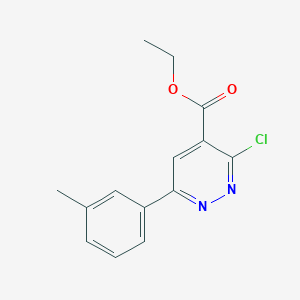

![5-benzyl-4-cyclopropyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1491897.png)


![2-Benzyl-1-cyclopentyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1491900.png)